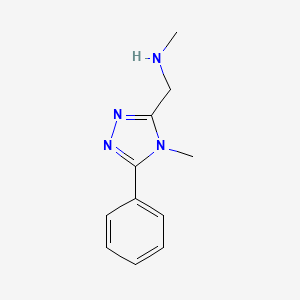

N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

N-methyl-1-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C11H14N4/c1-12-8-10-13-14-11(15(10)2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |

InChI Key |

SGJQQQYVJHQPQH-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NN=C(N1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for constructing 1,2,4-triazole cores. For this compound, the protocol involves:

Reagents :

-

Propargylamine derivative (e.g., N-methylpropargylamine)

-

4-Methyl-5-phenyl-1H-1,2,4-triazole-3-azide

-

Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate)

-

Solvent: DMF or THF

Procedure :

-

The azide and alkyne are dissolved in anhydrous DMF under nitrogen.

-

CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) are added.

-

The mixture is stirred at 60°C for 12–24 hours.

-

The product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Mechanistic Insight :

The Cu(I) catalyst facilitates a regioselective [3+2] cycloaddition, forming the 1,4-disubstituted triazole. The methyl and phenyl substituents originate from the azide precursor, while the methanamine side chain derives from the alkyne .

Cyclization of Thiosemicarbazide Derivatives

This method leverages cyclization under basic conditions to form the triazole ring.

Reagents :

-

4-Methyl-5-phenylthiosemicarbazide

-

Methylamine hydrochloride

-

K₂CO₃ in acetone

Procedure :

-

Thiosemicarbazide (1 eq) and methylamine hydrochloride (1.2 eq) are refluxed in acetone with K₂CO₃ (2 eq).

-

After 8 hours, the mixture is cooled, filtered, and concentrated.

-

The crude product is recrystallized from ethanol.

Key Considerations :

-

Excess methylamine ensures complete N-methylation.

-

K₂CO₃ acts as both a base and desiccant, enhancing reaction efficiency .

Alkylation of Preformed Triazole Cores

Post-synthetic modification of a preassembled triazole is a common strategy.

Reagents :

-

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Methyl iodide or chloromethane

-

Base: KOH or NaH

Procedure :

-

The triazole (1 eq) is dissolved in dry THF.

-

NaH (1.5 eq) is added at 0°C, followed by methyl iodide (1.2 eq).

-

The reaction is stirred at room temperature for 6 hours.

-

Purification via silica gel chromatography yields the N-methylated product.

Optimization Notes :

-

Polar aprotic solvents (e.g., DMF) improve alkylation rates.

Mannich Reaction for Side-Chain Introduction

The Mannich reaction introduces the methanamine moiety via a three-component coupling.

Reagents :

-

4-Methyl-5-phenyl-4H-1,2,4-triazole

-

Formaldehyde (37% aqueous solution)

-

Methylamine hydrochloride

-

Catalyst: HCl or AcOH

Procedure :

-

Triazole (1 eq), formaldehyde (2 eq), and methylamine (1.5 eq) are mixed in ethanol.

-

AcOH (10 mol%) is added, and the mixture is refluxed for 10 hours.

-

The product is isolated by solvent evaporation and washed with cold ether.

Advantages :

Reductive Amination

This method couples a triazole-containing aldehyde with methylamine under reducing conditions.

Reagents :

-

3-(Formyl)-4-methyl-5-phenyl-4H-1,2,4-triazole

-

Methylamine (aqueous 40%)

-

Reducing agent: NaBH₃CN or NaBH₄

-

Solvent: MeOH or EtOH

Procedure :

-

The aldehyde (1 eq) and methylamine (3 eq) are dissolved in MeOH.

-

NaBH₃CN (1.5 eq) is added portionwise at 0°C.

-

After 4 hours, the mixture is quenched with water and extracted with DCM.

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC | 72–85 | 12–24 | High regioselectivity | Requires azide synthesis |

| Thiosemicarbazide | 68–75 | 8–10 | Simple purification | Limited substrate scope |

| Alkylation | 60–78 | 6 | Direct N-methylation | Risk of quaternization |

| Mannich Reaction | 65–70 | 10 | One-pot synthesis | Moderate yields |

| Reductive Amination | 55–63 | 4 | Mild conditions | Requires aldehyde precursor |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with varying functional groups.

Scientific Research Applications

Oncology Applications

N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine has been investigated for its potential as an anticancer agent . The structural characteristics of this compound allow it to interact with cancer cell lines effectively.

Key Findings:

- Cytotoxicity Assays: The compound has been subjected to various cytotoxicity assays, including the MTT assay, to evaluate its effectiveness against different cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

- Results indicated promising cytotoxic activity with IC50 values below 12 μM against the HeLa cell line, suggesting selectivity towards cancer cells while sparing normal cells .

Mechanism of Action:

The anticancer properties are attributed to the compound's ability to form hydrogen bonds with specific biological targets, disrupting cellular processes essential for cancer cell survival .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MCF-7 | < 12 | Effective against breast cancer |

| HeLa | < 12 | Significant cytotoxicity observed |

| A549 | Not specified | Further studies needed |

Antibacterial Properties

In addition to its anticancer applications, this compound exhibits notable antibacterial properties . This aspect is particularly relevant in the context of rising antibiotic resistance.

Research Insights:

- The compound has demonstrated broad-spectrum antibacterial activity against various strains of bacteria.

- Studies indicate its potential effectiveness against drug-resistant bacteria, making it a candidate for further development in microbiological research .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multiple human cancer cell lines. The results showed that derivatives of this compound could inhibit cell proliferation significantly.

Experimental Design:

The researchers synthesized the compound and performed a series of in vitro tests to assess its cytotoxic effects.

Results:

The study concluded that this triazole derivative could serve as a lead compound for developing new anticancer therapies .

Case Study: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives similar to this compound. The study highlighted the compound's ability to inhibit the growth of resistant bacterial strains.

Methodology:

The antibacterial activity was evaluated using standard agar diffusion methods against several bacterial pathogens.

Outcomes:

The results indicated that compounds within this class could potentially address the challenges posed by antibiotic resistance .

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenyl and methyl groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and molecular properties:

Key Structural Differences and Implications

Heterocycle Core :

- The target compound uses a 1,2,4-triazole core, unlike analogs with 1,2,3-triazole (e.g., ) or thiazole (e.g., ). The 1,2,4-triazole offers distinct electronic properties and hydrogen-bonding capabilities, influencing receptor binding.

- Substituent Positions :

- The 4-methyl and 5-phenyl groups on the triazole (target compound) contrast with analogs like (4-phenyl, 5-methyl) and (4-phenyl).

Amine Substituents: The N-methyl methanamine group in the target compound is simpler than dimethylamine () or acetamide-linked derivatives (). This may reduce metabolic complexity but limit hydrogen-bond donor capacity.

Salt Forms and Solubility :

- Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics, whereas the free base (target compound) may require formulation optimization.

Biological Activity

N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C11H14N4

- Molecular Weight : 202.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- NF-kB Inhibition : Studies have shown that triazole derivatives can inhibit the NF-kB signaling pathway, which is crucial in cancer progression and inflammation. For instance, a related compound demonstrated greater potency than parthenolide in inhibiting p65 phosphorylation in tumor cell lines .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence glutathione biosynthesis and catabolism, leading to increased ROS levels that promote apoptosis in cancer cells .

- Cell Cycle Arrest : Research on similar triazole compounds revealed their ability to induce cell cycle arrest at the S phase, confirming their potential as anticancer agents .

Anticancer Properties

This compound has shown promising anticancer activity in vitro:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 19.6 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Growth inhibition |

| HeLa (Cervical) | 22.5 | Cell cycle arrest |

The above data illustrates its effectiveness against various cancer cell lines, indicating a broad spectrum of activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that N-Methyl derivatives could serve as potential antimicrobial agents.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of N-Methyl derivatives on a panel of 60 human cancer cell lines. The results indicated that several derivatives showed over 60% growth inhibition at a concentration of , leading to further dose-response studies .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of triazole derivatives against various bacterial strains. The study highlighted significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanamine?

Methodological Answer: A typical synthesis involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination : Reacting 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde with methylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions yields the target compound. The reaction is optimized with acetic acid as a catalyst and monitored via LC-MS for intermediate validation .

- Purification : Crude products are purified via preparative HPLC (C18 column, gradient elution with MeCN/water + 0.1% TFA) followed by lyophilization to isolate the compound in high purity (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD is used to determine bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds). The compound crystallizes in monoclinic systems (space group P21/n), and structural parameters are compared with density functional theory (DFT) calculations .

- FT-IR Spectroscopy : Vibrational frequencies (e.g., N–H stretching at ~3300 cm⁻¹, C–N triazole ring vibrations at 1500–1600 cm⁻¹) are analyzed to confirm functional groups .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

Methodological Answer:

- DFT/B3LYP Analysis : Geometrical parameters (bond lengths, angles) calculated using the 6-311G(d) basis set are compared with XRD data. Discrepancies arise due to crystal packing effects (e.g., intermolecular hydrogen bonds in XRD vs. isolated molecule in DFT). Adjustments include incorporating solvent effects or periodic boundary conditions in simulations .

- HOMO–LUMO Analysis : The energy gap (4.39 eV) from DFT calculations provides insights into electronic properties, which can be correlated with reactivity data (e.g., nucleophilic/electrophilic sites identified via molecular electrostatic potential maps) .

Q. What strategies are used to investigate its interactions with biological targets?

Methodological Answer:

- Enzyme Inhibition Assays : Dose-response curves (IC50 values) are generated using purified enzymes (e.g., kinases or proteases) to assess competitive/non-competitive binding. For example, triazole derivatives often target ATP-binding pockets due to their structural mimicry of purine rings .

- Molecular Docking : AutoDock Vina or Schrödinger Suite is employed to model binding poses. The methyl group at the triazole 4-position and phenyl substituent are critical for hydrophobic interactions, as shown in similar compounds .

Q. How is this compound applied in pharmacological studies?

Methodological Answer:

- In Vitro Cytotoxicity Screening : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Results are compared with control compounds (e.g., 5-fluorouracil) to evaluate potency. EC50 values are reported with standard deviations from triplicate experiments .

- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses metabolic half-life (t1/2) via LC-MS/MS. Structural modifications (e.g., methyl group addition) are made to improve stability based on identified metabolic soft spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.